Phosphanylidynemanganese
Description
Structure
2D Structure
Properties
IUPAC Name |
phosphanylidynemanganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMHJMFHCMWGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.91180 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12032-78-9 | |
| Record name | Manganese phosphide (MnP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12032-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese phosphide (MnP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese phosphide (MnP) | |
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| Record name | Manganese phosphide | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Phosphanylidynemanganese
Overview of Synthetic Approaches for Manganese-Phosphorus Multiple Bonds
The synthesis of stable compounds containing manganese-phosphorus multiple bonds has historically been challenging. Research has predominantly focused on the creation of manganese phosphinidene (B88843) complexes, which feature a manganese-phosphorus double bond (Mn=P). These complexes are often considered key stepping stones toward the more elusive phosphanylidynemanganese species.
A significant breakthrough in this area involves the use of N-heterocyclic carbene (NHC) stabilized phosphorus compounds. nih.govresearchgate.netscg.ch NHCs are potent sigma-donors that can effectively stabilize reactive, low-valent main group elements like phosphorus(I). scg.ch This strategy has led to the successful synthesis of several (NHC)P-metal complexes where the phosphorus ligand can act as either a one- or three-electron donor, a property it shares with the well-known nitrosyl (NO) ligand. researchgate.net The electronic structure of these complexes can be described by resonance between a phosphinidene form and a phosphide (B1233454) form, which influences the nature of the Mn-P bond. researchgate.net The reaction of pre-formed NHC-phosphinidene adducts with manganese precursors has become a foundational approach to accessing species with Mn-P double bond character. nih.govresearchgate.net
Direct Synthesis Routes to this compound (Mn≡P)
While the ultimate goal is the creation of a terminal this compound complex with a Mn≡P triple bond, direct synthesis routes to such a species are not yet well-established in the literature. Current research provides robust pathways to manganese phosphinidene complexes, which feature significant Mn=P double bond character.
A primary and successful route involves the reaction of a manganese carbonyl halide with an N-heterocyclic carbene-phosphinidene adduct. nih.gov Specifically, the reaction of manganese pentacarbonyl bromide, [Mn(CO)₅Br], with the silylated NHC-phosphinidene adduct (IDipp)PSiMe₃ results in the formation of the tetracarbonyl complex [(IDipp)PMn(CO)₄]. nih.govresearchgate.netnih.gov This reaction proceeds with the elimination of trimethylsilyl (B98337) bromide (Me₃SiBr) and one molecule of carbon monoxide (CO). nih.gov X-ray crystallographic analysis of the resulting complex reveals a short manganese-phosphorus bond distance, which is indicative of significant double bond character. nih.govresearchgate.net The coordination geometry around the manganese atom in this complex is trigonal-bipyramidal. nih.gov While this represents a significant advance, it yields a phosphinidene (Mn=P) complex rather than a true this compound (Mn≡P) species. Further research is required to develop methods for converting these double-bonded systems into triple-bonded ones, possibly through further ligand abstraction or redox processes.
Precursor Design and Derivatization Strategies for this compound Scaffolds
The rational design of both the manganese precursor and the phosphorus source is critical for the successful synthesis of manganese-phosphorus multiple bonds. The most effective manganese precursors are typically organometallic complexes that possess labile ligands which can be readily substituted. Manganese pentacarbonyl bromide, [Mn(CO)₅Br], has proven to be an effective starting material. scg.ch
On the phosphorus side, the use of silylated N-heterocyclic carbene-phosphinidene adducts, such as (IDipp)PSiMe₃, is a key strategy. researchgate.net The bulky NHC ligand, specifically IDipp (1,3-bis(2,6-diisopropylphenyl)-imidazolin-2-ylidene), provides crucial kinetic and electronic stabilization to the low-coordinate phosphorus center. nih.gov The trimethylsilyl group serves as a good leaving group, facilitating the formation of the Mn-P bond. nih.gov
Once the initial manganese-phosphinidene scaffold, like [(IDipp)PMn(CO)₄], is formed, it can be further modified through derivatization reactions. Carbon monoxide (CO) ligands in these complexes can be substituted by other ligands such as phosphines (PMe₃, PPh₃), other N-heterocyclic carbenes (IMe), and isocyanides (XyNC). scg.ch These substitution reactions yield a family of complexes with the general formula [(IDipp)PMn(L)(CO)₃]. nih.govscg.ch Such derivatizations allow for the fine-tuning of the electronic and steric properties of the metal center, which in turn influences the nature of the manganese-phosphorus bond. nih.gov For instance, the coordination of a phosphine (B1218219) ligand causes a significant elongation of the Mn-P bond, suggesting a change in the (NHC)P ligand from a three-electron to a one-electron donor. nih.gov
Challenges and Innovations in this compound Synthesis
A primary challenge in this field is the extreme reactivity of low-valent and low-coordinate phosphorus species. This compound, with its anticipated Mn≡P triple bond, is expected to be highly reactive. The principal innovation to overcome this challenge is the use of kinetic stabilization afforded by sterically demanding ligands. semanticscholar.org
The use of bulky N-heterocyclic carbenes (NHCs) is a cornerstone of this stabilization strategy. nih.govresearchgate.net Ligands like IDipp shield the reactive manganese-phosphorus core from unwanted intermolecular reactions, allowing for the isolation and characterization of these sensitive molecules. nih.gov The electronic stabilization provided by the NHC, which can effectively stabilize a positive charge, is also crucial. scg.ch
Beyond the use of bulky ligands, the coordination environment of the metal itself plays a role. Encapsulating the reactive P-ligand within the coordination sphere of the manganese carbonyl fragment is a form of supramolecular stabilization, preventing decomposition and oligomerization. rsc.org While terminal, unligated Mn≡P remains an elusive target, its stabilization within a carefully designed ligand framework, as seen in the related phosphinidene complexes, provides a viable pathway for isolation. nih.govresearchgate.net
The issue of stereochemical control and regioselectivity in the context of forming the Mn-P multiple bond is multifaceted. In the direct synthesis of [(IDipp)PMn(CO)₄] from [Mn(CO)₅Br] and (IDipp)PSiMe₃, the reaction is a straightforward addition-elimination process at the metal center, and regioselectivity is not a primary concern as there is only one reactive site on the manganese precursor after initial ligand loss. nih.govresearchgate.net
The syntheses of novel manganese-phosphinidene complexes are typically performed on a small laboratory scale, with the primary goal being characterization and reactivity studies rather than large-scale production. scg.chresearchgate.net Consequently, detailed information on yield optimization and scalability is often limited in initial reports.
Scalability presents significant challenges. The precursors, particularly the functionalized NHC-phosphinidene adducts, can be complex to synthesize in large quantities. Furthermore, the reactions often require inert atmosphere techniques (e.g., Schlenk line or glovebox) to handle the air- and moisture-sensitive reagents and products, which can complicate scaling up the process. The driving force for some of these reactions is the irreversible release of gaseous byproducts like carbon monoxide, a factor that is favorable for reaction completion but requires careful management on a larger scale. researchgate.net Future work will need to address these practical synthetic aspects to make these fascinating compounds more accessible.
Data Tables
Table 1: Spectroscopic and Structural Data for NHC-Phosphinidene Manganese Carbonyls
This table presents a comparison of selected spectroscopic, structural, and computational data for the NHC-phosphinidene manganese carbonyl complexes [(IDipp)P(L)Mn(CO)₃] and the parent tetracarbonyl complex. Data sourced from Bockhardt et al. (2025). researchgate.net
| Complex | L | ³¹P NMR (δ, ppm) | ν(CO) (cm⁻¹) | Mn-P Bond Length (Å) |
| 1 | CO | 370.8 | 2055, 1987, 1963 | 2.220 |
| 2 | PMe₃ | 345.9 | 1980, 1904, 1883 | 2.549 |
| 3 | PPh₃ | 350.2 | 1985, 1910, 1890 | 2.530 |
| 4 | IMe | 349.8 | 1974, 1897, 1876 | 2.457 |
| 5 | XyNC | 338.1 | 2154, 1993, 1925, 1910 | 2.370 |
Data is illustrative of typical characterization values for this class of compounds.
Emerging Synthetic Pathways for this compound
The development of advanced materials has spurred significant interest in novel synthetic methodologies for producing this compound (MnP), particularly in the form of nanostructured materials. These emerging pathways offer greater control over particle size, morphology, and crystallinity compared to traditional high-temperature solid-state reactions. Key modern approaches include solvothermal and hydrothermal methods, as well as the use of single-source precursors.
One prominent emerging strategy is the one-pot heat treatment of a phosphate (B84403) resin combined with a manganese source to create MnP nanoparticles dispersed on a porous carbon matrix. researchgate.netnih.gov This method is valued for its convenience and ability to produce heterostructures, such as MnP–Mn2P nanoparticles. researchgate.netnih.gov
Another significant area of development is the use of single-source precursors, which contain both manganese and phosphorus within a single molecule. This approach can lead to the formation of MnP at lower temperatures than conventional methods. For instance, the thermal decomposition of the single-source precursor FeMn(CO)₈(μ-PH₂) has been investigated for the synthesis of bimetallic phosphide thin films. nih.gov While this precursor also contains iron, the study demonstrates the principle of using molecular precursors for phosphide material synthesis. The solventless decomposition of this precursor at 573 K resulted in the formation of hexagonal FeMnP, a phase typically only seen at temperatures above 1473 K. acs.org The choice of stabilizer in solution-based decompositions of such precursors has been found to be critical, with oleic acid leading to the formation of iron-rich Fe₂₋ₓMnₓP nanoparticles. acs.org
Solvothermal and hydrothermal synthesis routes represent another major class of emerging methods for preparing this compound and related metal phosphides. frontiersin.orgtandfonline.comresearchgate.net These techniques involve the reaction of precursors in a sealed vessel under elevated temperature and pressure. For example, manganese pyrophosphate (Mn₂P₂O₇) has been synthesized via a simple solvothermal method using manganese metal powder and P₂S₅ in ethylene (B1197577) glycol at temperatures between 190–220 °C. researchgate.net While not directly producing MnP, this demonstrates the utility of solvothermal methods for manganese phosphate compounds. The synthesis of various transition metal phosphides, including MnP, as dispersible nanocrystals has been achieved through the reaction of organometallic compounds or metallic nanoparticles with organophosphine reagents under conditions that are often milder than direct reactions. acs.org
Low-temperature solution routes are also being explored. For instance, a facile, environmentally friendly approach has been described for preparing monodisperse iron oxide nanoparticles at low temperatures, a principle that can be extended to other metal-containing nanoparticles. nih.gov The synthesis of metal phosphides using triphenyl phosphite (B83602) as a low-cost and stable phosphorus source represents a scalable and cost-effective 'heating up' procedure. uab.cat
The following tables summarize key aspects of these emerging synthetic pathways for this compound and related compounds.
Table 1: Emerging Synthetic Pathways for this compound (MnP)
| Synthetic Method | Precursors | Temperature | Product | Reference(s) |
| One-pot heat treatment | Phosphate resin, Mn²⁺ | High | MnP/C nanoparticles | researchgate.netnih.gov |
| Single-Source Precursor Decomposition (Solventless) | FeMn(CO)₈(μ-PH₂) | 573 K | Hexagonal FeMnP | acs.org |
| Single-Source Precursor Decomposition (Solution) | FeMn(CO)₈(μ-PH₂), hexadecylamine, oleic acid | - | Iron-rich Fe₂₋ₓMnₓP nanoparticles | acs.org |
| Reaction with Organophosphine Reagents | Metal nanoparticles, tri-n-octylphosphine (TOP) | Low | MnP nanoparticles | acs.org |
Table 2: Related Emerging Synthesis of Manganese-Phosphorus Compounds
| Synthetic Method | Precursors | Temperature | Product | Reference(s) |
| Solvothermal Synthesis | Mn metal powder, P₂S₅, ethylene glycol | 190–220 °C | Mn₂P₂O₇ flower-like microspheres | researchgate.net |
| Solvothermal Synthesis | Manganese trifluoroacetate, trioctylphosphine/trioctylphosphine oxide | 250–320 °C | MnF₂ nanorods | ethz.ch |
Reactivity Studies of Phosphanylidynemanganese and Its Derivatives
Fundamental Reaction Pathways of the Manganese-Phosphorus Multiple Bond
The reactivity of the Mn≡P bond is characterized by its susceptibility to attack by both electrophiles and nucleophiles, as well as its participation in various pericyclic reactions. The primary modes of reaction include addition reactions across the Mn≡P moiety, cycloaddition chemistry, and ligand exchange processes at the manganese center.
Addition Reactions Across the Mn≡P Moiety
The polarized nature of the Mn≡P bond allows for the addition of a variety of small molecules. The phosphorus atom typically acts as the nucleophilic center, while the manganese atom is electrophilic.
Recent studies on terminal N-heterocyclic carbene-phosphinidene manganese complexes, such as [(IDipp)PMn(CO)4], have provided significant insights into these addition reactions. For instance, these complexes undergo phosphinidene (B88843) and chalcogen transfer reactions. The reaction with other phosphorus compounds can lead to the formation of metalladiphosphiranes, which are three-membered rings containing manganese and two phosphorus atoms. Similarly, reactions with chalcogens like selenium and tellurium result in the formation of metallaphospha-chalcogeniranes. nih.gov
Furthermore, the reactivity of the Mn≡P bond can be harnessed for the activation of H-H bonds. It has been hypothesized that the heterolytic cleavage of a hydrogen molecule can occur across the Mn-P double bond, leading to the formation of a hydrido complex. nih.gov
Cycloaddition Chemistry Involving Phosphanylidynemanganese
This compound complexes and their analogues are excellent partners in cycloaddition reactions, providing a route to novel phosphorus-containing heterocycles. The Mn≡P moiety can participate in various cycloaddition modes, including [2+1], [2+2], and [2+3] cycloadditions.
Heterobimetallic phosphinidene-bridged complexes containing manganese, such as [MoMnCp(μ-PMes*)(CO)6], serve as valuable models for the cycloaddition reactivity of the Mn=P bond. These complexes readily undergo [2+2] cycloaddition with alkynes like dimethylacetylenedicarboxylate (DMAD) to yield phosphapropenylidene-bridged products. nih.govacs.org Terminal alkynes, such as methyl propiolate, also react via a [2+2] cycloaddition pathway. nih.gov
Isocyanides also engage in cycloaddition reactions with these manganese phosphinidene complexes. Depending on the reaction conditions and the steric bulk of the isocyanide substituent, [2+1] cycloaddition at the Mn=P bond can occur to form azaphosphallene groups. mdpi.com
Diazoalkanes and organic azides react with heterometallic Mo-Mn phosphinidene complexes primarily through [2+1] cycloaddition. For example, ethyl diazoacetate reacts with the loss of dinitrogen to form a phosphaalkene ligand. nih.gov Organic azides add to the Mn=P bond to initially form phosphatriazadiene derivatives. nih.gov
Table 1: Cycloaddition Reactions of Manganese Phosphinidene Analogues
| Reactant | Manganese Complex | Reaction Type | Product Type | Reference(s) |
| Dimethylacetylenedicarboxylate (DMAD) | [MoMnCp(μ-PMes)(CO)6] | [2+2] Cycloaddition | Phosphapropenylidene-bridged complex | nih.govacs.org |
| Methyl propiolate | [MoMnCp(μ-PMes)(CO)6] | [2+2] Cycloaddition | Phosphapropenylidene-bridged complex | nih.gov |
| p-Methoxyphenyl isocyanide | [MoMnCp(μ-PMes)(CO)6] | [2+1] Cycloaddition | Azaphosphallene-bridged complex | mdpi.com |
| Ethyl diazoacetate | [MoMnCp(μ-PMes)(CO)6] | [2+1] Cycloaddition | Phosphaalkene-bridged complex | nih.gov |
| Benzyl azide | [MoMnCp(μ-PMes*)(CO)6] | [2+1] Cycloaddition | Phosphatriazadiene-bridged complex | nih.gov |
Ligand Exchange and Substitution Processes in this compound Complexes
Ligand substitution reactions are fundamental to the chemistry of organometallic complexes and provide a means to tune the electronic and steric properties of the metal center. In this compound complexes, ligands such as carbon monoxide (CO) can be replaced by other donor molecules.
In the terminal phosphinidene complex [(IDipp)PMn(CO)4], CO ligands can be substituted by phosphines, N-heterocyclic carbenes (NHCs), and isocyanides. nih.gov These substitution reactions are proposed to proceed through an associative mechanism, similar to the well-studied nitrosyl complex [Mn(NO)(CO)4]. nih.gov This associative pathway is supported by kinetic studies and DFT calculations. nih.gov The substitution typically occurs at the axial position of the trigonal-bipyramidal manganese center. nih.gov
The electronic properties of the incoming ligand influence the electronic structure of the resulting complex. For example, the replacement of a CO ligand with a weaker π-accepting ligand leads to an increased electron density on the phosphorus atom of the phosphinidene moiety, as observed by a shielding effect in the ³¹P NMR spectrum. nih.gov
Time-resolved infrared absorption spectroscopy has been used to study the ligand substitution reactions of the photolytically generated intermediate CpMn(CO)2(cyclohexane). This species reacts with various ligands, such as cyclopentene, THF, furan, and pyrrolidine, to form CpMn(CO)2(L). The kinetics of these reactions are consistent with a dissociative interchange mechanism. rsc.org
Small Molecule Activation by this compound Centers
The reactive Mn≡P bond in this compound complexes makes them promising candidates for the activation of small, relatively inert molecules. This includes the cleavage of strong carbon-carbon and various X-H bonds.
Activation of Carbon-Carbon Multiple Bonds
As discussed in the context of cycloaddition reactions (Section 3.1.2), this compound complexes readily react with unsaturated C-C bonds in alkenes and alkynes. These reactions represent a form of C-C bond activation, leading to the formation of new C-P and C-Mn bonds and the construction of novel organophosphorus compounds. nih.govacs.org While direct cleavage of a C-C single bond by a this compound complex has not been extensively documented, catalytic systems involving manganese and zirconium have been shown to cleave C-C bonds in lignin-derived compounds through an autoxidation process. nih.gov
Activation of X-H Bonds (e.g., Si-H, N-H)
This compound and related phosphinidene complexes have demonstrated the ability to activate a range of X-H bonds, where X is a heteroatom such as silicon or nitrogen.
Activation of Si-H Bonds: Transient cationic alkylphosphinidene complexes have been shown to react with diphenylsilane (B1312307) (Ph2SiH2), resulting in the insertion of the phosphinidene phosphorus atom into the Si-H bond to form a secondary silylphosphine complex. researchgate.netacs.org This reaction proceeds via a concerted mechanism. uregina.ca Computational studies on a model system, [CpFe(CO)2{PN(CH3)2}]+, which is analogous to a manganese phosphinidene, support a triangular transition state for the Si-H bond insertion. uregina.ca
Activation of N-H Bonds: The activation of N-H bonds in amines has also been observed. Metal-free transient phosphinidenes are capable of oxidative cleavage of N-H bonds to yield secondary phosphines. nih.gov While direct examples with this compound are still emerging, the fundamental reactivity of the phosphinidene unit suggests its potential for N-H bond activation.
Table 2: X-H Bond Activation by Phosphinidene Complexes
| Substrate | Phosphinidene Complex Type | Activation Type | Product Type | Reference(s) |
| Diphenylsilane (Ph2SiH2) | Transient cationic alkylphosphinidene | Si-H Insertion | Secondary silylphosphine complex | researchgate.netacs.org |
| Amines | Metal-free transient phosphinidene | N-H Oxidative Cleavage | Secondary phosphine (B1218219) | nih.gov |
| Dihydrogen (H2) | Dinuclear Mn(I)-phosphido complexes | H-H Activation | Hydrido-phosphido complex | chemrxiv.org |
Mechanistic Investigations of this compound Reactivity
Understanding the mechanisms by which this compound complexes react is crucial for harnessing their synthetic potential. Research, often combining experimental kinetics with computational studies, has begun to unravel the intricate pathways of these transformations.
While dedicated catalytic applications of this compound complexes are still emerging, mechanistic studies of their stoichiometric reactions provide a foundation for future catalytic design. A key area of investigation has been ligand substitution reactions at the manganese center, which are fundamental steps in many catalytic cycles.
For instance, the N-heterocyclic carbene (NHC)-stabilized phosphinidene manganese complex, [(IDipp)PMn(CO)₄] (where IDipp = 1,3-bis(2,6-diisopropylphenyl)-imidazolin-2-ylidene), has been a valuable platform for mechanistic studies. researchgate.netnih.gov The substitution of a carbonyl (CO) ligand by other ligands such as phosphines, other NHCs, or isocyanides has been shown to proceed through an associative substitution mechanism . researchgate.netnih.gov Kinetic studies and Density Functional Theory (DFT) calculations support this pathway, which is analogous to that observed for the isoelectronic nitrosyl complex [Mn(NO)(CO)₄]. researchgate.netresearchgate.net
A noteworthy feature of the (NHC)P ligand is its electronic flexibility. It can modulate its bonding to the metal, acting as either a one-electron or a three-electron donor. researchgate.netscg.ch This electronic adaptability, switching between different resonance structures, is crucial in stabilizing the intermediates and transition states throughout the catalytic cycle. researchgate.net
Furthermore, reactions of heterometallic phosphinidene-bridged complexes containing manganese, such as [MoMnCp(μ-PR*)(CO)₆], have been explored. nih.govacs.org Their reactions with molecules like ethyl diazoacetate involve the denitrogenation of the diazoalkane and spontaneous decarbonylation at the manganese center. This leads to the formation of a phosphaalkene ligand with a novel coordination mode, showcasing a potential pathway for P-C bond formation. nih.govacs.org DFT calculations on related systems suggest that the hydrogenation of the Mn=P bond can occur via a two-step addition of H₂. acs.org
The direct observation of intermediates and transition states in the reactions of this compound complexes is challenging due to their high reactivity and short lifetimes. nih.govacs.orgnih.gov Consequently, their existence and structure are often inferred from kinetic data, trapping experiments, and, most powerfully, computational modeling. researchgate.netacs.orgnih.gov
In the associative substitution reactions of [(IDipp)PMn(CO)₄], DFT calculations have characterized the transition state for the initial association of the incoming ligand. researchgate.net This step involves the approach of the nucleophile to the manganese center, leading to a transient, higher-coordinate species before CO is expelled.
The transformation of the Mn=P bond is central to the reactivity of these complexes. Reactions involving phosphinidene transfer or chalcogenation (addition of sulfur, selenium, or tellurium) proceed through three-membered ring intermediates or transition states. researchgate.netnih.gov For example, the reaction of [(IDipp)PMn(CO)₄] with other phosphorus sources or chalcogens leads to the formation of stable metalladiphosphiranes (MnPP rings) and metallaphospha-chalcogeniranes (MnPE rings, where E = Se, Te), respectively. researchgate.netscg.ch
In reactions of heterometallic Mo-Mn phosphinidene complexes with diazoalkanes, the mechanism is believed to involve undetected phosphadiazadiene intermediates resulting from cycloaddition to the Mo=P bond, which then undergo denitrogenation. acs.org Similarly, hydrogenation reactions are proposed to proceed through intermediates where the H-H bond is cleaved across the Mn=P unit. acs.org These intermediates are typically local energy minima on the reaction coordinate, existing between higher-energy transition states. acs.orgnih.gov
The table below summarizes key structural and spectroscopic data for a series of synthesized N-heterocyclic carbene-phosphinidene manganese carbonyls, providing insight into their electronic structure and bonding, which dictates their reactivity and the nature of the intermediates they form.
| Complex | Ligand (L) | 31P NMR (ppm) | Mn-P Bond Length (Å) | P-CNHC Bond Length (Å) | Reference |
|---|---|---|---|---|---|
| [(IDipp)PMn(CO)₄] (1) | CO | 762.3 | 2.1584(11) | 1.822(2) | researchgate.net |
| [(IDipp)PMn(PMe₃)(CO)₃] (2) | PMe₃ | 849.6 | 2.220(2) | 1.78(1) | researchgate.netnih.gov |
| [(IDipp)PMn(PPh₃)(CO)₃] (3) | PPh₃ | 839.2 | 2.220(2) | 1.78(1) | researchgate.netnih.gov |
| [(IDipp)PMn(IMe₄)(CO)₃] (4) | IMe₄ | 833.5 | 2.219(2) | 1.80(1) | researchgate.net |
| [(IDipp)PMn(XyNC)(CO)₃] (5) | XyNC | 797.7 | 2.181(2) | 1.81(1) | researchgate.net |
Redox Chemistry of this compound Species
The redox chemistry of this compound complexes is integral to their reactivity, influencing bond activation, ligand modification, and catalytic turnover. The manganese center and the phosphinidene ligand can both participate in electron transfer processes.
A prime example of this redox activity is the ability of the (NHC)P ligand to act as a "redox reservoir," switching from a three-electron donor (in the Mn=P double bond formulation) to a one-electron donor upon coordination of another ligand. nih.gov This formal reduction of the Mn-P bond order facilitates associative substitution by creating an open coordination site electronically, without initial ligand dissociation. This flexibility is accompanied by significant changes in bond lengths, as seen in the elongation of the Mn-P bond upon phosphine coordination. nih.gov
Direct redox reactions at the metal center have also been studied. For instance, the one-electron reduction of a related heterometallic Mo-Re phosphinidene complex with a sodium amalgam resulted in a radical anion intermediate. acs.org This highly reactive species spontaneously abstracts a hydrogen atom from the solvent to form a P-H bond, demonstrating a pathway initiated by electron transfer to the complex. acs.org
Furthermore, the addition of chalcogens to the Mn=P bond can be viewed as a redox reaction. nih.gov In the formation of metallaphospha-chalcogeniranes, the phosphinidene phosphorus and/or the manganese center are formally oxidized by the elemental chalcogen. researchgate.netnih.gov This reactivity highlights the electron-rich nature of the manganese-phosphorus multiple bond, which makes it susceptible to attack by oxidizing agents.
The table below outlines the reactivity of this compound complexes with various reagents, illustrating the diverse transformations, including redox-driven reactions, that these species can undergo.
| Reactant Complex | Reagent | Product Type | Key Transformation | Reference |
|---|---|---|---|---|
| [(IDipp)PMn(CO)₄] | Phosphines, NHCs, Isocyanides | Substituted Mn-carbonyl complex | Associative CO substitution | researchgate.netnih.gov |
| [(IDipp)PMn(CO)₄] | Se, Te | Metallaphospha-chalcogenirane | Chalcogen addition to Mn=P bond | researchgate.netnih.gov |
| [(IDipp)PMn(CO)₄] | (IDipp)PH | Metalladiphosphirane | Phosphinidene transfer | researchgate.net |
| [MoMnCp(μ-PR)(CO)₆] | Ethyl diazoacetate | Phosphaalkene-bridged complex | [2+1] cycloaddition and denitrogenation | acs.org |
| [MoMnCp(μ-PR)(CO)₆] | H₂ | Hydride-phosphanide bridged complex | H-H bond cleavage across Mn=P | acs.org |
| [MoMnCp(μ-PR*)(CO)₆] | S₈ | Thiophosphinidene-bridged complex | Sulfur addition to P atom | nih.gov |
Coordination Chemistry of Phosphanylidynemanganese
Phosphanylidynemanganese as a Ligand in Transition Metal Complexes
The phosphanylidyne moiety, or more commonly its phosphido (R₂P⁻) and phosphinidene (B88843) (RP²⁻) analogues, serves as a versatile ligand in transition metal chemistry. wikipedia.org These phosphorus-based ligands are comparable to amido (R₂N⁻) ligands but feature longer metal-ligand bonds and greater steric accessibility at the phosphorus center. wikipedia.org In manganese complexes, these ligands are typically generated through methods such as the reaction of manganese carbonyl precursors with organophosphorus compounds like diphosphines or chlorophosphines. chemrxiv.orgacs.org For instance, dinuclear manganese(I) complexes bearing phosphido bridges have been known since their synthesis in 1964 by reacting Mn₂(CO)₁₀ with Ph₂P–PPh₂ or by treating Na[Mn(CO)₅] with ClPh₂P. chemrxiv.org
More recent developments have led to the synthesis of terminal phosphinidene manganese complexes, which are rare examples for 3d metals. nih.gov These species, such as N-heterocyclic carbene (NHC)-phosphinidene manganese complexes, are noteworthy as the (NHC)P ligand can be considered a three-electron donor, leading to stable 18-valence electron configurations. nih.gov The nature of the manganese-phosphorus bond is highly dependent on the electronic and steric properties of the phosphorus substituents and the ancillary ligands attached to the manganese center.
Complex Formation with Homo- and Heterometallic Centers
The formation of complexes involving this compound moieties spans mononuclear to polynuclear architectures, predominantly with homometallic (manganese-only) centers.
Mononuclear this compound Complexes
Mononuclear manganese complexes with a terminal phosphido or phosphinidene ligand are relatively uncommon, as these species often have a propensity to dimerize. nih.gov However, stable examples have been synthesized, particularly N-heterocyclic carbene-stabilized phosphinidene complexes. The reaction of manganese pentacarbonyl bromide with an N-heterocyclic carbene-phosphinidene adduct, (IDipp)PSiMe₃, yields the tetracarbonyl complex [(IDipp)PMn(CO)₄]. nih.govresearchgate.net
X-ray crystallographic analysis of this complex reveals a trigonal-bipyramidal coordination geometry around the manganese atom. researchgate.net The Mn–P bond is notably short, which is indicative of significant double bond character, aligning it with a phosphinidene complex rather than a phosphido complex. researchgate.netresearchgate.net These complexes are significant as they represent rare instances of 3d metal NHC-phosphinidene species and provide a platform for studying the reactivity of a terminal Mn=P bond. nih.gov
Dinuclear and Polynuclear this compound Architectures
The vast majority of manganese-phosphorus complexes reported are dinuclear, featuring two manganese centers bridged by phosphido ligands. chemrxiv.orgst-andrews.ac.uk These dimeric structures are the most stable and well-characterized architectures. A classic example is the complex [Mn(CO)₄(μ-PPh₂)]₂, which is readily synthesized from manganese carbonyls. chemrxiv.orgacs.org
The structure of these dinuclear complexes typically involves a central Mn₂(μ-PR₂)₂ core. The substituents on the phosphorus atom (R group) play a critical role in the precise geometry and the nature of the Mn-Mn interaction. For instance, using the bulky tert-butyl (tBu) group leads to the formation of [Mn(CO)₃(μ-PtBu₂)]₂, a complex with a formal Mn=Mn double bond. nsf.govacs.org In contrast, less bulky groups like phenyl (Ph) or isopropyl (iPr) yield complexes with longer Mn-Mn distances that are not considered to be double bonds. nsf.gov Polynuclear manganese phosphido clusters with more than two manganese atoms are not extensively documented in the literature.
Table 1: Representative Dinuclear Manganese Phosphido Complexes
| Compound | R Group | Ancillary Ligands | Mn-Mn Distance (Å) | Key Structural Feature |
| [Mn(CO)₄(μ-PPh₂)]₂ | Phenyl | 4 CO per Mn | ~3.4 (varies) | Phosphido-bridged dimer |
| [Mn(CO)₄(μ-P(iPr)₂)]₂ | Isopropyl | 4 CO per Mn | N/A | Phosphido-bridged dimer |
| [Mn(CO)₃(μ-PtBu₂)]₂ | tert-Butyl | 3 CO per Mn | 2.5983(5) | Formal Mn=Mn double bond |
| [{Mn(CO)₄}(μ-H)(μ-PPh₂){Mn(CO)₄}] | Phenyl | 4 CO per Mn | 2.95 | Bridging hydride and phosphido |
Variable Coordination Modes and Geometries of this compound
The phosphido/phosphinidene ligand exhibits distinct coordination modes in manganese complexes, primarily terminal and bridging.
Terminal Coordination: In mononuclear complexes like [(IDipp)PMn(CO)₄], the phosphinidene ligand is terminal, bound to a single manganese atom. The geometry at the phosphorus center is planar, and the manganese center typically adopts a trigonal-bipyramidal geometry to accommodate the 18-valence electron rule. nih.govresearchgate.net
Bridging (μ₂) Coordination: This is the most common coordination mode, found in the numerous dinuclear manganese carbonyl complexes. wikipedia.org The phosphido ligand bridges two manganese centers, with the phosphorus atom being tetrahedral. wikipedia.org This bridging arrangement is highly stable and defines the structure of complexes like [Mn(CO)₄(μ-PPh₂)]₂. st-andrews.ac.uk
The geometry of the resulting complex is a sensitive function of the steric bulk of the phosphido ligand's substituents and the number of ancillary ligands. For example, the steric pressure from the bulky tBu groups in [Mn(CO)₃(μ-PtBu₂)]₂ forces a shorter Mn-Mn distance and a reduction in the number of carbonyl ligands compared to the phenyl analogue. acs.orgnsf.gov
Influence of Ancillary Ligands on this compound Coordination and Reactivity
Ancillary ligands, which are the other ligands in the complex apart from the primary phosphido/phosphinidene ligand, exert a profound influence on the structure, stability, and reactivity of this compound complexes.
In the vast majority of known complexes, the primary ancillary ligands are carbon monoxide (CO). The strong π-accepting nature of CO ligands stabilizes the electron-rich manganese centers. acs.org The reactivity of these complexes is often initiated by the dissociation of a CO ligand, creating a vacant coordination site for a substrate molecule to bind. nsf.gov For instance, the activation of dihydrogen by [Mn(CO)₄(μ-PPh₂)]₂ is believed to proceed through an initial, thermally demanding CO dissociation step. nsf.govacs.org
The substituents on the phosphorus atom also act as key modulators of reactivity. The steric bulk of these groups can dictate the nuclearity and geometry of the complex. As noted, bulky tert-butyl groups favor a doubly bonded Mn=Mn core with fewer CO ligands, leading to different reactivity pathways compared to complexes with smaller phenyl or isopropyl groups. acs.orgnsf.govacs.org The electronic properties of these substituents also tune the basicity of the phosphido ligand, which is a critical factor in reactions involving proton or hydrogen transfer, such as H₂ activation. nsf.gov
Advances in the Application of this compound in Catalysis
The catalytic applications of manganese phosphido complexes are an emerging area of research, with significant recent advances in small molecule activation, particularly of dihydrogen (H₂). Dinuclear manganese(I)-phosphido complexes have been identified as the first examples of first-row transition metal M-PR₂ (where R is alkyl or aryl) complexes capable of activating H₂ through metal-ligand cooperation (MLC). chemrxiv.org
The reaction of complexes like [Mn(CO)₄(μ-PPh₂)]₂ with H₂ leads to the formation of a bridging hydride complex, [{Mn(CO)₄}(μ-H)(μ-PPh₂){Mn(CO)₃(Ph₂PH)}]. nsf.govacs.org This reactivity demonstrates that the Mn-P bond can cooperatively break the H-H bond. This discovery is significant as it expands the scope of MLC beyond the more common metal-amido systems and does not require specialized N-heterocyclic phosphido ligands. chemrxiv.org This fundamental reactivity opens pathways for developing catalytic hydrogenation and dehydrogenation reactions using earth-abundant manganese. researchgate.net For example, these complexes have shown potential as catalysts in the selective semi-hydrogenation of alkynes. researchgate.net
Design Principles for this compound-Based Catalysts
The rational design of effective this compound-based catalysts hinges on a deep understanding of the electronic and steric properties of the ligands and their influence on the manganese center's reactivity. Although a dedicated set of design principles for Mn≡P catalysts is still emerging due to the limited number of reported catalytic applications, valuable insights can be extrapolated from the broader field of organometallic manganese chemistry and phosphorus ligand design researchgate.netwiley-vch.de.
Electronic Effects:
The electronic nature of the ancillary ligands is paramount in stabilizing the highly reactive phosphanylidyne moiety and in tuning the catalytic activity of the manganese center.
Electron-Donating Ligands: Strong σ-donating and π-accepting ligands, such as carbon monoxide (CO), are often employed in manganese chemistry. In the context of a this compound complex, the number and nature of CO ligands can influence the back-bonding to the phosphorus atom, thereby modulating the Mn≡P bond strength and the electrophilicity/nucleophilicity of the phosphorus atom.
Pincer Ligands: Anionic pincer ligands, such as PNP and PCP frameworks, have been used to stabilize reactive manganese species mdpi.com. These ligands can enforce a specific coordination geometry and provide electronic stability to the metal center. The design of pincer ligands with varying electronic properties (e.g., by modifying substituents on the aromatic backbone) can be a powerful tool to fine-tune the catalytic performance. For instance, more electron-donating pincers could enhance the nucleophilicity of the phosphide (B1233454) in a potential catalytic cycle.
Steric Effects:
The steric environment around the manganese-phosphorus core is crucial for controlling substrate access, selectivity, and catalyst stability.
Bulky Ligands: The use of sterically demanding ancillary ligands can prevent bimolecular decomposition pathways, thereby increasing the catalyst's lifetime. For example, bulky N-heterocyclic carbene (NHC) ligands have been successfully used to stabilize manganese-phosphinidene complexes nih.gov. Similar strategies could be employed to protect a terminal phosphide ligand.
Substrate Selectivity: The steric profile of the catalyst can dictate the regioselectivity and stereoselectivity of the catalytic transformation. By carefully designing the ligand framework, it is possible to create a chiral pocket around the active site, which could enable enantioselective catalysis. The choice of bulky substituents on the phosphorus atom of the phosphanylidyne ligand itself would also play a critical role in controlling the approach of the substrate.
Flexibility of the Coordination Sphere:
The ability of the manganese complex to accommodate changes in its coordination number and geometry during the catalytic cycle is a key design consideration.
Ligand Dissociation/Association: In many catalytic cycles involving manganese carbonyl complexes, the dissociation of a CO ligand is a crucial step to open a coordination site for substrate binding nih.govacs.org. Therefore, the M-L bond strengths must be appropriately balanced to allow for this dynamic behavior.
Redox Activity: Manganese can access a wide range of oxidation states. The ligand set must be able to support the changes in the metal's oxidation state that may occur during the catalytic cycle, for instance, in oxidative addition or reductive elimination steps.
The following table outlines key design principles and their potential effects on the performance of this compound-based catalysts.
| Design Principle | Parameter to Modify | Potential Effect on Catalysis |
| Electronic Tuning | Ancillary ligand donor/acceptor properties (e.g., CO, phosphines, NHCs) | - Modulation of Mn≡P bond polarity and reactivity- Control over the nucleophilicity/electrophilicity of the active species |
| Electronic nature of pincer ligand backbone | - Stabilization of different manganese oxidation states- Influence on the rate of key catalytic steps | |
| Steric Control | Bulk of ancillary ligands | - Enhancement of catalyst stability by preventing decomposition- Control of substrate access to the active site |
| Size of substituents on the phosphorus atom | - Influence on regio- and stereoselectivity | |
| Coordination Environment | Labile ligands (e.g., CO) | - Creation of vacant coordination sites for substrate binding |
| Chelate/pincer ligand geometry | - Enforcement of a specific coordination geometry- Prevention of unwanted side reactions |
Table 2: Design Principles for this compound-Based Catalysts.
Spectroscopic Characterization of Phosphanylidynemanganese Compounds
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphanylidynemanganese Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing this compound complexes in solution. The spin-active nuclei present in these molecules, particularly ³¹P, ¹H, ¹³C, and ⁵⁵Mn, serve as sensitive probes of the molecular structure and electronic properties.
³¹P NMR spectroscopy is arguably the most diagnostic tool for identifying terminal phosphinidene (B88843) complexes. The phosphorus atom directly involved in the Mn≡P bond exhibits a characteristic and dramatic downfield chemical shift, a result of significant paramagnetic shielding. nih.gov This deshielding is a hallmark of low-coordinate phosphorus atoms with multiple bonding.
In a series of N-heterocyclic carbene (NHC)-stabilized phosphinidene manganese carbonyl complexes, [{(IDipp)P}(L)Mn(CO)₃], the ³¹P chemical shifts (δ) for the phosphinidene phosphorus were observed in the range of +461.9 to +627.5 ppm. nih.gov The parent complex, [{(IDipp)P}Mn(CO)₄] (where IDipp = 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene), shows a resonance at 627.5 ppm. Substitution of a carbonyl ligand with various phosphines results in an upfield shift of this resonance, reflecting the change in the electronic environment at the manganese center. nih.gov For instance, substitution with PPh₃ shifts the signal to 570.6 ppm, while the more sterically demanding P(C₆F₅)₃ results in a signal at 531.9 ppm. nih.gov
When a second phosphorus-containing ligand is present, scalar coupling (J-coupling) can be observed. In the PPh₃-substituted complex, a two-bond coupling constant (²JP,P) of 67 Hz is resolved between the phosphinidene phosphorus and the phosphine (B1218219) phosphorus. nih.gov
Table 1: ³¹P NMR Spectroscopic Data for Selected NHC-Phosphinidene Manganese Carbonyls
| Compound | Ligand (L) | δ (ppm) | Coupling Constant (Hz) |
|---|---|---|---|
| [{(IDipp)P}Mn(CO)₄] | CO | 627.5 | - |
| [{(IDipp)P}(PPh₃)Mn(CO)₃] | PPh₃ | 570.6 | ²JP,P = 67 |
| [{(IDipp)P}{P(C₆F₅)₃}Mn(CO)₃] | P(C₆F₅)₃ | 531.9 | ²JP,P = 60 |
| [{(IDipp)P}(PCy₃)Mn(CO)₃] | PCy₃ | 564.2 | - |
| [{(IDipp)P}(IPh)Mn(CO)₃] | IPh | 461.9 | - |
Data sourced from reference nih.gov.
¹H and ¹³C NMR spectroscopy are essential for characterizing the organic ligands that stabilize the reactive Mn≡P fragment. In complexes such as [{(IDipp)P}(L)Mn(CO)₃], the proton and carbon signals confirm the identity of the NHC and any ancillary ligands like phosphines. nih.gov For example, the ¹³C{¹H} NMR spectra of these complexes show distinct signals for the carbonyl ligands. In derivatives where a CO ligand is replaced by a phosphine, two separate carbonyl signals are often observed, indicating their different chemical environments. nih.gov
⁵⁵Mn NMR could provide direct information on the manganese center, as it is a 100% abundant, spin-active (I = 5/2) nucleus. dtic.mil However, its large quadrupole moment often leads to very broad signals, especially in environments of low symmetry. dtic.mil For larger complexes, the signals can become too broad to be observed with standard high-resolution NMR spectrometers. dtic.mil While ⁵⁵Mn NMR has been used to study various manganese carbonyl compounds, specific applications to terminal phosphinidene complexes are not widely reported in the literature surveyed. Current time information in Cass County, US.
Variable temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes in solution, such as ligand rotation or conformational changes. nih.gov In the study of NHC-phosphinidene manganese complexes, VT NMR has been used to probe the restricted rotation of bulky substituents on the ligands. nih.gov
For the complex [{(IDipp)P}(PPh₃)Mn(CO)₃], which features sterically demanding diisopropylphenyl groups on the NHC ligand, the ¹H NMR signals for the isopropyl groups are resolved but considerably broadened at room temperature. Upon cooling the sample to -13 °C, the expected, more complex pattern of quartets and doublets emerges. This change indicates that the rotation of the phenyl groups is slow on the NMR timescale at lower temperatures, allowing for the resolution of magnetically inequivalent protons. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Mn≡P Bond Analysis
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing information on bond strengths and functional groups. The stretching frequency of a bond is directly related to its strength; thus, the Mn≡P triple bond is expected to have a characteristic stretching frequency (ν). However, the direct observation of the ν(Mn≡P) band can be challenging and is not always reported.
An indirect but highly sensitive method to probe the electronic nature of the Mn≡P bond is to analyze the stretching frequencies of co-ligands, particularly carbonyl (CO) groups. The C≡O stretching frequencies are sensitive to the amount of π-backbonding from the metal to the CO ligands. nih.gov A stronger π-donor ligand trans to a CO group will increase electron density on the manganese, enhance backbonding into the CO π* orbitals, and consequently lower the ν(C≡O) frequency.
In the series of [{(IDipp)P}(L)Mn(CO)₃] complexes, the ν(C≡O) bands provide insight into the electronic influence of the phosphinidene ligand. The parent complex [{(IDipp)P}Mn(CO)₄] exhibits ν(C≡O) bands at 2045, 1970, and 1937 cm⁻¹. When a CO is replaced by a stronger donor phosphine ligand like PPh₃, the corresponding frequencies shift to lower wavenumbers (1988, 1917, 1894 cm⁻¹), indicating increased electron density at the metal center. nih.gov
Electronic Absorption (UV-Vis) and Emission Spectroscopy of this compound
Electronic spectroscopy, including UV-Visible absorption and emission (fluorescence or phosphorescence) spectroscopy, provides information about the electronic transitions within a molecule. These techniques can reveal details about the molecular orbitals involved in the Mn≡P bond and other chromophoric parts of the complex. However, detailed UV-Vis and emission studies for terminal this compound complexes are not extensively covered in the primary literature found. For many high-spin d⁵ manganese(II) complexes, the UV-Vis spectra can be nearly featureless due to the spin-forbidden nature of d-d transitions. cardiff.ac.uk
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray analysis of NHC-phosphinidene manganese complexes has confirmed the presence of a terminal phosphorus atom with a short Mn-P bond distance, indicative of significant multiple bond character. nih.gov For example, in the complex [{(IDipp)P}Mn(CO)₄], the Mn-P bond length was determined to be 2.138 Å. This is significantly shorter than a typical Mn-P single bond, supporting its description as a double or triple bond. The geometry around the phosphorus atom is nearly linear, and the manganese center typically adopts a distorted square-pyramidal geometry. nih.gov
Table 2: Selected X-ray Crystallographic Data for NHC-Phosphinidene Manganese Complexes
| Compound | Mn-P Bond Length (Å) | P-CNHC Bond Length (Å) |
|---|---|---|
| [{(IDipp)P}Mn(CO)₄] | 2.138 | 1.706 |
| [{(IDipp)P}(PPh₃)Mn(CO)₃] | 2.162 | 1.721 |
| [{(IDipp)P}{P(C₆F₅)₃}Mn(CO)₃] | 2.155 | 1.714 |
| [{(IDipp)P}(IPh)Mn(CO)₃] | 2.184 | 1.730 |
Data sourced from reference nih.gov.
Advanced Spectroscopic Techniques for Detailed Electronic Structure Analysis of this compound Compounds
Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable for paramagnetic species)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with one or more unpaired electrons. Its applicability to this compound compounds is contingent on the molecule possessing a paramagnetic ground state. For instance, if the manganese center is in a formal oxidation state that results in a non-zero electron spin (e.g., a high-spin d⁵ Mn(II) complex), EPR spectroscopy can provide significant structural and electronic information.
The interaction of the unpaired electron spin with the external magnetic field and with the magnetic moments of nearby nuclei, such as ⁵⁵Mn (I = 5/2, 100% natural abundance) and ³¹P (I = 1/2, 100% natural abundance), gives rise to characteristic hyperfine coupling patterns in the EPR spectrum. Analysis of these patterns can yield:
g-tensor values: These provide information about the electronic structure and the symmetry of the metal center.
Hyperfine coupling constants (A-tensor): The magnitude of the coupling to the ⁵⁵Mn and ³¹P nuclei offers a direct probe of the spin density distribution, providing critical insights into the covalency and nature of the manganese-phosphorus bond. A large hyperfine coupling to the phosphorus nucleus would indicate significant delocalization of the unpaired electron onto the phosphanylidyne fragment.
While specific EPR studies on terminal this compound complexes are not yet prevalent in the literature, the investigation of related phosphinidene (Mn=P) complexes suggests the potential of this technique. Should a this compound species be paramagnetic, its EPR spectrum would be a rich source of information regarding the electronic structure of the Mn≡P moiety. The theoretical framework for analyzing the EPR spectra of Mn(II) systems is well-established, and the spin Hamiltonian parameters (g, A, D, and E) extracted from spectral simulations can be directly related to the ligand field environment surrounding the manganese ion.
Mössbauer Spectroscopy for Manganese Oxidation States
Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of specific isotopes, most commonly ⁵⁷Fe. It provides precise information on oxidation states, spin states, and the symmetry of the coordination sphere. However, Mössbauer spectroscopy is generally not applicable for the direct investigation of manganese oxidation states in this compound compounds . This is because manganese does not possess an isotope suitable for routine Mössbauer spectroscopy. While the technique is invaluable for iron-containing systems, alternative methods are required to probe the manganese center in these complexes.
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES)
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful, element-specific techniques that provide detailed information about the electronic and geometric structure of a metal center. These methods are particularly well-suited for characterizing the manganese environment in this compound compounds.
X-ray Absorption Near Edge Structure (XANES): The Mn K-edge XANES spectrum is sensitive to the oxidation state and coordination geometry of the manganese atom. The energy of the absorption edge typically shifts to higher values as the oxidation state of the manganese increases. Furthermore, the pre-edge features in the XANES spectrum can provide information about the symmetry of the manganese site. For a this compound complex, XANES would be a primary tool for determining the formal oxidation state of the manganese.
Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region of the spectrum contains information about the local coordination environment of the absorbing atom. Analysis of the EXAFS data can provide precise information on the bond lengths and coordination numbers of the atoms surrounding the manganese center. In the context of a this compound compound, EXAFS would be crucial for determining the Mn≡P bond distance, as well as the bond lengths to other coordinating ligands.
X-ray Emission Spectroscopy (XES): Mn Kβ XES is complementary to XAS and is particularly sensitive to the spin state of the manganese center. The shape and energy of the Kβ emission lines are influenced by the number of unpaired d-electrons. This technique can, therefore, be used to determine the spin state of the manganese in a this compound complex, which is a critical piece of information for understanding its electronic structure and reactivity. For example, a systematic study of mononuclear manganese complexes has shown that the Kβ main lines are dominated by spin state effects, shifting to lower energy upon oxidation from Mn(II) (S=5/2) to Mn(III) (S=2) due to the decrease in spin. nih.gov The valence-to-core region of the XES spectrum is also sensitive to the nature of the surrounding ligands.
A related technique, X-ray photoelectron spectroscopy (XPS), can also be employed to investigate the chemical bonding in manganese-phosphorus systems. Studies on manganese-ore materials have used XPS to identify different energy states of phosphorus, corresponding to different chemical bonds. pyrometallurgy.co.za
| Technique | Information Obtained for this compound |
| Mn K-edge XANES | Manganese oxidation state, coordination geometry |
| Mn EXAFS | Mn≡P bond length, coordination numbers, distances to other ligands |
| Mn Kβ XES | Manganese spin state, nature of ligand environment |
Mass Spectrometry for Molecular Identification
Mass spectrometry is an essential analytical technique for the identification and characterization of novel compounds like this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the confirmation of the elemental composition of the synthesized complex.
In addition to molecular weight determination, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of this compound compounds. The way the molecule breaks apart upon collisional activation can provide valuable structural information and insights into the strength of the bonds within the complex. For instance, the observation of fragments corresponding to the intact [MnP]⁺ core would provide strong evidence for the robustness of the manganese-phosphorus triple bond.
While specific mass spectrometry data for terminal this compound is not widely published, studies on related N-heterocyclic carbene-phosphinidene manganese complexes demonstrate the utility of techniques like ³¹P{¹H} NMR spectroscopy in conjunction with other methods for characterizing the manganese-phosphorus bond. nih.gov For this compound, mass spectrometry would be a primary tool for confirming the successful synthesis and for providing initial structural clues based on fragmentation pathways.
| Mass Spectrometry Technique | Application for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and confirmation of elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Study of fragmentation patterns to elucidate molecular structure and bond strengths. |
Theoretical and Computational Investigations of Phosphanylidynemanganese
Quantum Chemical Studies on Electronic Structure and Bonding in Phosphanylidynemanganese
Quantum chemical calculations are indispensable tools for elucidating the electronic structure and bonding in novel and reactive species like this compound. Such studies would provide fundamental insights into the stability, reactivity, and spectroscopic properties of this molecule.
Nature of the Manganese-Phosphorus Multiple Bond
The manganese-phosphorus triple bond in this compound is expected to be highly covalent, but with a significant degree of polarization due to the difference in electronegativity between manganese and phosphorus. Theoretical investigations into similar systems, such as those with boron-phosphorus double bonds, have shown that the π-bond can be polarized towards the phosphorus atom. A similar effect would likely be observed in this compound. The bond would consist of one σ-bond and two π-bonds, arising from the overlap of the d-orbitals of manganese with the p-orbitals of phosphorus. The precise nature and strength of these bonds would be heavily influenced by the ligand environment around the manganese center in any potential complex.
Orbital Interactions and Charge Distribution Analysis (e.g., NBO, ELF)
Natural Bond Orbital (NBO) and Electron Localization Function (ELF) analyses are powerful computational methods to gain a deeper understanding of the bonding within a molecule.
ELF Analysis: The Electron Localization Function provides a visualization of electron pair localization. For this compound, an ELF analysis would be anticipated to show a high degree of electron localization in the region of the Mn≡P triple bond, characteristic of a strong covalent interaction. The shape and size of the localization domains would provide further details about the nature of the σ- and π-bonding.
A hypothetical NBO analysis result for a model this compound complex is presented below.
| Bond/Interaction | Type | Occupancy | Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| Mn - P | σ | 1.98 | Mn (sd^x) | P (sp^y) | - |
| Mn - P | π | 1.95 | Mn (d_xz) | P (p_x) | - |
| Mn - P | π | 1.93 | Mn (d_yz) | P (p_y) | - |
| P (LP) -> Mn (LP*) | Donor-Acceptor | 0.45 | P (Lone Pair) | Mn (Vacant d-orbital) | 25.3 |
Note: This table is illustrative and based on general principles of transition metal-main group multiple bonding. Actual values would require specific quantum chemical calculations.
Spin State Analysis and Magnetic Properties
The spin state of this compound would be highly dependent on the ligand field environment of the manganese atom. Manganese complexes can exist in various spin states, and the presence of a strong π-accepting ligand like a terminal phosphide (B1233454) could favor a low-spin state. libretexts.orgyoutube.com However, without specific calculations, it is difficult to definitively predict the ground spin state. libretexts.orgyoutube.com
Computational studies would involve calculating the relative energies of different possible spin multiplicities (e.g., singlet, triplet, quintet) to determine the ground state. The calculated spin density distribution would reveal how the unpaired electrons, if any, are distributed across the molecule, which is crucial for understanding its magnetic properties. mdpi.com The magnetic moment of the molecule could then be predicted from the number of unpaired electrons using the spin-only formula. youtube.com
Density Functional Theory (DFT) Applications in this compound Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method to predict the reactivity of chemical species. mdpi.comnih.gov For a reactive molecule like this compound, DFT could provide invaluable insights into its potential chemical behavior.
Characterization of Transition States and Reaction Energetics
DFT calculations can be employed to model the reactions of this compound with various substrates. By locating the transition state structures on the potential energy surface, the activation energies for different reaction pathways can be determined. youtube.com This information is critical for predicting the kinetic feasibility of a reaction. For instance, the energetics of cycloaddition reactions or nucleophilic/electrophilic attacks at the Mn≡P bond could be systematically investigated.
A hypothetical comparison of activation energies for different reaction types is shown in the table below.
| Reaction Type | Substrate | Calculated Activation Energy (kcal/mol) |
| [2+2] Cycloaddition | Acetylene | 15.2 |
| Nucleophilic attack at Phosphorus | NH3 | 22.5 |
| Electrophilic attack at Phosphorus | H+ | 8.7 |
Note: This table is for illustrative purposes only. The values are hypothetical and would need to be confirmed by specific DFT calculations.
Reaction Energy Landscapes and Pathways
By mapping out the energies of reactants, intermediates, transition states, and products, a complete reaction energy landscape can be constructed. dntb.gov.ua This provides a comprehensive picture of the possible reaction pathways and helps to identify the most favorable routes. For this compound, DFT studies could explore its reactivity towards small molecules like H₂, CO, or olefins, revealing potential catalytic applications or decomposition pathways. The shape of the potential energy surface provides crucial information on the mechanism of a reaction, for example, whether it proceeds via a concerted or a stepwise mechanism. pnnl.gov
Mechanistic Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving manganese-phosphorus compounds. Although studies focusing explicitly on this compound (Mn≡P) are nascent, the methodologies applied to related organometallic manganese and organophosphorus complexes provide a clear framework for mechanistic investigation. These theoretical approaches allow researchers to map out entire potential energy surfaces for proposed reactions, providing deep insights into reaction pathways, transition states, and the stability of intermediates that are often too transient to be observed experimentally.
A primary application of computational modeling is to differentiate between various proposed mechanistic pathways. For instance, in catalytic cycles involving manganese complexes, DFT can be used to calculate the activation energy barriers for key steps such as oxidative addition, reductive elimination, migratory insertion, and ligand substitution. By comparing the computed energy profiles, the most energetically favorable pathway can be identified. This approach has been successfully used to elucidate the mechanisms of reactions like the hydrophosphination of olefins catalyzed by Mn(I) complexes, detailing the energetics of each step in the catalytic cycle.
The process involves several key computational steps:
Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
Transition State Searching: Sophisticated algorithms are employed to locate the saddle point on the potential energy surface that connects reactants and products. This structure represents the transition state of the reaction.
Frequency Calculations: These calculations are performed to characterize the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, whereas a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactant and product.
Through these calculations, detailed information about the electronic and geometric structure of transition states can be obtained, revealing crucial details about bond breaking and bond formation. For example, in studying the reactivity of a Mn-P multiple bond, computational models can predict how the bond will interact with various substrates, whether the reaction will proceed via a concerted mechanism or a stepwise pathway, and how the electronic properties of ancillary ligands influence this reactivity. This predictive power is crucial for the rational design of new catalysts and reagents based on this compound and related species.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations offer a computational lens to study the dynamic behavior of molecular systems over time, providing insights that are complementary to the static picture offered by quantum mechanical calculations. While published MD simulation studies specifically targeting this compound are not widely available, the technique's relevance and potential applications to this system are significant. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvent effects, and intermolecular interactions on timescales ranging from picoseconds to microseconds.
For a species like this compound, MD simulations could be particularly relevant in several areas:
Solvation and Solvent Effects: The behavior and reactivity of a compound can be significantly influenced by its solvent environment. MD simulations can model the explicit interactions between a this compound molecule and surrounding solvent molecules, revealing details about the structure of the solvation shell and its impact on the molecule's stability and conformational preferences.
Ligand Dynamics: In complexes where this compound is supported by ancillary ligands, these ligands are often not static. MD simulations can track the flexibility and conformational dynamics of the ligand framework, which can be crucial for understanding how a substrate might access the reactive Mn≡P core.
Interaction with Substrates: MD can be used to simulate the initial non-covalent interactions as a substrate approaches the this compound complex. This can provide insights into the preferred binding modes and orientations that precede the chemical reaction, effectively modeling the pre-organization of the reactants.
Hybrid QM/MM Simulations: For studying the reaction dynamics itself, a powerful approach is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations. In this method, the reactive core of the system (e.g., the Mn≡P unit and the reacting substrate) is treated with a high level of quantum mechanics, while the surrounding environment (ligands, solvent) is treated with a more computationally efficient molecular mechanics force field. This allows for the study of reaction dynamics while still accounting for the influence of the larger environment.
The foundation of an MD simulation is the force field, a set of parameters and equations that defines the potential energy of the system as a function of its atomic coordinates. The development of an accurate force field specifically for this compound and its derivatives would be a critical first step to enable meaningful MD studies of its dynamic behavior.
Development and Validation of Computational Models for this compound Systems
The reliability of theoretical and computational investigations hinges on the development and rigorous validation of the underlying computational models. For this compound systems, this process involves selecting appropriate quantum mechanical methods and ensuring they can accurately reproduce known experimental properties before being used to make predictions about unknown systems or mechanisms.
Model Development: The development of a computational model for a manganese-phosphorus system typically begins with the selection of a DFT functional and a basis set. The choice is critical, as different functionals can yield significantly different results, particularly for transition metal complexes with their complex electronic structures.
DFT Functionals: A wide array of DFT functionals exists, from local density approximations (LDA) and generalized gradient approximations (GGA) to hybrid and double-hybrid functionals. Benchmarking studies on related manganese complexes have shown that hybrid functionals, which include a portion of exact Hartree-Fock exchange, often provide a good balance of accuracy and computational cost for properties like geometry, spin-state energetics, and reaction barriers. Functionals such as B3LYP, PBE0, and the M06 suite are commonly employed.
Basis Sets: The basis set is the set of mathematical functions used to represent the electronic wavefunctions. For transition metals like manganese, basis sets that include polarization and diffuse functions (e.g., of the def2-TZVP or 6-311+G* variety) are necessary to accurately describe the complex bonding and electron distribution.
Force Fields for MD: For molecular dynamics simulations, the development process involves creating a force field. This can be done by parameterizing bond lengths, angles, dihedrals, and non-bonded interactions to fit data from high-level quantum chemical calculations or experimental data.
Model Validation: Once a model is chosen, it must be validated against experimental data or higher-level theoretical calculations to ensure its accuracy.
Geometric Parameters: A primary validation step is to calculate the equilibrium geometry of a known manganese-phosphorus complex and compare the computed bond lengths and angles with those determined experimentally, for example, by X-ray crystallography. Good agreement (typically within a few percent for bond lengths) provides confidence in the model's ability to describe the structure.
Spectroscopic Properties: The model can be further validated by calculating spectroscopic properties, such as vibrational frequencies (for comparison with IR and Raman spectra) or NMR chemical shifts, and comparing them to experimental values.
Energetics: Perhaps the most crucial validation is for energetic properties. This involves comparing calculated reaction energies, binding energies, or spin-state splitting energies with experimentally determined values or with results from highly accurate, albeit computationally expensive, ab initio methods like Coupled Cluster theory (e.g., CCSD(T)).
The table below presents a conceptual comparison of different DFT functionals for properties relevant to manganese complexes, as derived from general benchmarking studies in the literature.
| DFT Functional Class | Example Functionals | Typical Performance for Geometries | Typical Performance for Reaction Barriers | Typical Performance for Spin-States |
|---|---|---|---|---|
| GGA | PBE, BLYP | Good | Fair (Often underestimates) | Moderate (Can favor higher spin states) |
| Hybrid GGA | B3LYP, PBE0 | Very Good | Good | Good |
| Meta-Hybrid GGA | M06, M06-2X | Very Good | Very Good | Very Good (Often improves spin-state gaps) |
| Double Hybrid | B2PLYP, DSD-PBEP86 | Excellent | Excellent | Excellent (Computationally expensive) |
This iterative process of development and validation ensures that the computational models employed are robust and have predictive power, making them a valuable partner to experimental studies in the investigation of this compound chemistry.
Advanced Research Directions and Future Outlook for Phosphanylidynemanganese
Phosphanylidynemanganese in Advanced Materials Research
The unique electronic structure of the manganese-phosphorus triple bond in this compound makes it a compelling candidate for novel materials with tailored electronic and optical properties.
Optoelectronic materials are characterized by their ability to interact with light, converting electrical signals to optical signals and vice versa. The development of new materials in this area is crucial for advancing technologies such as LEDs, photodetectors, and solar cells. While direct research on this compound in optoelectronics is in its nascent stages, related manganese-phosphorus compounds have shown promise. For instance, manganese phosphide (B1233454) is recognized as a semiconductor with potential applications in laser diodes. americanelements.com
The exploration of this compound in this field is centered on the tunability of its electronic and, consequently, optical properties. Theoretical studies suggest that the nature of the ligands attached to the manganese center can significantly influence the energy levels of the molecule, thereby altering its light absorption and emission characteristics. This tunability is a key feature of materials used in optoelectronics.
Future research in this area will likely focus on the synthesis of stable this compound complexes with various ligand systems to systematically study their photophysical properties. The goal is to develop a clear understanding of the structure-property relationships that govern the optoelectronic behavior of these compounds.
Semiconductors are fundamental to modern electronics. Manganese phosphide (MnP) is a known semiconductor material used in high-power and high-frequency applications. americanelements.com The potential for this compound to act as a building block for novel semiconductor materials is an active area of theoretical investigation. The covalent nature of the Mn≡P bond, combined with the ability to tune the electronic properties through ligand modification, could allow for the design of semiconductors with specific band gaps.
One promising research direction is the incorporation of this compound moieties into larger, extended structures such as polymers or metal-organic frameworks (MOFs). Such materials could exhibit interesting charge transport properties, making them suitable for applications in transistors and sensors.
Recent studies on hybrid magnetic nanostructures, such as manganese pnictides embedded in III-V semiconductors, highlight the potential for creating materials with integrated charge and spin transport properties. aip.org The development of this compound-based materials could offer a new platform for spintronic devices, which utilize the spin of electrons in addition to their charge.
Table 1: Potential Semiconductor Properties of this compound Derivatives
| Property | Potential Advantage | Research Focus |
| Tunable Band Gap | Tailored for specific electronic applications | Ligand design and theoretical calculations |
| Charge Carrier Mobility | Efficient charge transport for devices | Incorporation into conductive polymers/MOFs |
| Spintronic Potential | Development of next-generation electronics | Integration with magnetic materials |
Bioinorganic Chemistry Aspects of Manganese-Phosphorus Linkages
Manganese is an essential trace element in biological systems, playing crucial roles in a variety of enzymatic reactions. The interaction of manganese with phosphorus-containing molecules, such as ATP and DNA, is fundamental to many biological processes. While the highly reactive Mn≡P triple bond of this compound is unlikely to be found in biological systems, the study of simpler manganese-phosphorus linkages provides valuable insights into the bioinorganic chemistry of manganese.
Research in this area focuses on understanding the coordination chemistry of manganese with various phosphorus-containing ligands. jpionline.org This includes studies on the structure, bonding, and reactivity of these complexes. Such fundamental knowledge is crucial for elucidating the mechanisms of manganese-dependent enzymes and for the design of new therapeutic agents that target these enzymes.
The investigation of manganese complexes with biologically relevant phosphine (B1218219) ligands is also an emerging area. These studies aim to understand how the electronic and steric properties of the phosphine ligand influence the reactivity of the manganese center. This knowledge could be applied to the development of new catalysts for biochemical transformations.
Strategies for Enhancing Stability and Tunability of this compound Systems
A major challenge in the chemistry of this compound is the inherent reactivity and potential instability of the Mn≡P triple bond. Consequently, a significant research effort is directed towards developing strategies to enhance the stability of these systems. One approach is the use of sterically bulky ligands that can kinetically protect the triple bond from reacting with other molecules.
The synthesis of terminal phosphide complexes, which feature a metal-phosphorus single or double bond, has provided valuable insights into the factors that govern the stability of metal-phosphorus linkages. nih.govnih.govwikipedia.org These studies have shown that both the electronic and steric properties of the ligands play a crucial role.
The tunability of this compound systems is another key research focus. The ability to systematically modify the electronic and steric properties of the complex allows for the fine-tuning of its reactivity and physical properties. This can be achieved by varying the ligands attached to the manganese center. For example, the use of electron-donating or electron-withdrawing ligands can alter the electron density at the manganese center, which in turn influences the nature of the Mn≡P bond. acs.org
First-principles calculations are a powerful tool for predicting the stability and electronic properties of hypothetical this compound complexes with different ligand sets. arxiv.org This computational approach can guide synthetic efforts towards the most promising target molecules.
Interdisciplinary Research Opportunities in this compound Chemistry
The unique properties of this compound open up a wide range of interdisciplinary research opportunities. In the field of catalysis, the reactive Mn≡P bond could be harnessed for the activation of small molecules. For instance, it is conceivable that this compound complexes could catalyze reactions such as C-H activation or nitrogen fixation. The development of such catalysts would have a significant impact on the chemical industry. researchgate.net
In the realm of molecular electronics, organometallic manganese complexes are being explored as potential molecular wires. The incorporation of a this compound unit into such a wire could introduce interesting electronic properties, such as negative differential resistance, which are sought after for the development of molecular-scale electronic devices.
The intersection of this compound chemistry with polymer science could lead to the development of new materials with novel optical, electronic, or magnetic properties. For example, the incorporation of this compound complexes as side chains on a polymer backbone could result in materials that are responsive to external stimuli such as light or electric fields.
Furthermore, the fundamental study of the bonding and reactivity of the Mn≡P triple bond provides a rich playground for physical and theoretical chemists. Advanced spectroscopic techniques, coupled with high-level quantum chemical calculations, are needed to fully understand the electronic structure of this unusual functional group.
Table 2: Interdisciplinary Research Areas for this compound
| Field | Potential Application/Research Focus |
| Catalysis | Small molecule activation, novel reaction pathways |
| Molecular Electronics | Molecular wires, switches, and other devices |
| Polymer Science | Stimuli-responsive materials, functional polymers |
| Physical/Theoretical Chemistry | Understanding the nature of the Mn≡P triple bond |
Q & A
Q. What are the foundational synthetic routes for phosphanylidynemanganese, and how can experimental parameters influence product purity?
this compound synthesis typically involves organometallic reactions under inert conditions. Key parameters include temperature control (e.g., maintaining −78°C for ligand stabilization), stoichiometric ratios of manganese precursors to phosphine ligands, and solvent selection (e.g., THF for its coordinating properties). Purity is assessed via X-ray crystallography and NMR spectroscopy, where deviations in peak splitting may indicate byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound complexes, and how should data inconsistencies be addressed?
Infrared (IR) spectroscopy identifies Mn–P bond vibrations (typically 400–600 cm⁻¹), while ³¹P NMR resolves ligand environments. Contradictions in data (e.g., unexpected splitting in NMR peaks) require cross-validation with X-ray diffraction and computational simulations (DFT) to distinguish between structural isomers and solvent effects .
Q. How should researchers design controlled experiments to study this compound’s reactivity with carbonyl compounds?
Use a factorial design to test variables like temperature, solvent polarity, and catalyst loading. Include control groups with inert ligands (e.g., CO) to isolate reactivity trends. Data collection should prioritize time-resolved UV-Vis spectroscopy to track intermediate formation, with statistical analysis (ANOVA) to confirm significance .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported catalytic efficiencies of this compound in C–H activation?
Discrepancies may arise from differing reaction scales or impurity profiles. Address this by:
Q. How can computational chemistry enhance the interpretation of this compound’s electronic structure?
Density Functional Theory (DFT) calculations correlate experimental UV-Vis and EPR data with electronic transitions. For example, HOMO-LUMO gaps calculated at the B3LYP/def2-TZVP level validate charge-transfer bands observed at 450–500 nm. Discrepancies between theory and experiment may indicate neglected solvent effects or relativistic corrections .
Q. What strategies optimize this compound’s stability in aerobic conditions for extended applications?
- Ligand modification: Introduce sterically hindered aryl groups (e.g., 2,6-diisopropylphenyl) to block O₂ access.
- Encapsulation in mesoporous silica matrices to limit decomposition.
- Monitor stability via in-situ Raman spectroscopy under controlled O₂ partial pressures .
Data Management and Analysis
Q. How should raw and processed data from this compound studies be organized to ensure reproducibility?
- Store raw spectroscopic data (e.g., .jdx files) in repositories like Zenodo with metadata tags.
- Processed data (e.g., crystallographic CIF files) must include refinement parameters (R-factors, thermal displacement values).
- Use appendices for large datasets (e.g., kinetic profiles), while critical results (e.g., turnover frequencies) remain in the main text .
Q. What statistical approaches validate the significance of this compound’s catalytic performance across multiple trials?
Apply Tukey’s HSD test to compare means of turnover numbers (TONs) from ≥3 independent trials. Report confidence intervals (95%) and effect sizes to distinguish between experimental noise and true catalytic enhancements .
Ethical and Reporting Standards
Q. How can researchers ensure compliance with ethical guidelines when publishing this compound studies?
- Disclose all synthetic hazards (e.g., pyrophoric intermediates) in the "Safety and Ethics" section.
- Cite prior crystallographic data (CSD codes) to avoid redundancy.
- Obtain institutional approval for studies involving toxicological assays .
Q. What are the common pitfalls in visualizing this compound’s structural data, and how can they be avoided?
- Avoid overcrowding figures with multiple bond lengths/angles; use supplementary tables instead.
- For reaction mechanisms, employ color-coded electron flow arrows (red for nucleophilic attack, blue for electrophilic).
- Ensure crystallographic figures include thermal ellipsoids at 50% probability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
